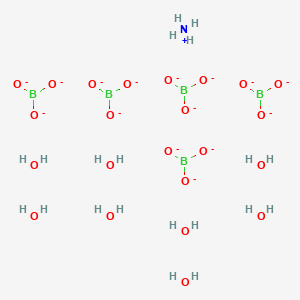

Azanium;pentaborate;octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azanium;pentaborate;octahydrate, also known as ammonium pentaborate octahydrate, is an inorganic compound with the chemical formula B5H4NO8. It is a colorless orthorhombic crystal that is soluble in water but insoluble in alcohol. This compound is primarily used in various industrial applications, including the manufacture of telecommunications equipment, high-grade glass, and as a fire retardant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azanium;pentaborate;octahydrate can be synthesized through the reaction of boric acid with ammonia. The process involves dissolving boric acid in water and then adding ammonia while stirring. The reaction is typically carried out at a controlled temperature of around 35°C. The resulting solution is then cooled, and the product is crystallized, filtered, and dried .

Industrial Production Methods:

Carbon-Ammonia Method: This method involves reacting roasted magnesium borate ore with ammonium bicarbonate in a sealed reactor. The slurry is filtered, and the filtrate is sent to an ammonia recovery tower.

Double Decomposition Method: Boric acid is reacted with ammonia water at boiling temperatures.

Análisis De Reacciones Químicas

Types of Reactions: Azanium;pentaborate;octahydrate undergoes various chemical reactions, including:

Decomposition: When heated above 90°C, it decomposes to release ammonia and forms boron trioxide at high temperatures.

Common Reagents and Conditions:

Reagents: Boric acid, ammonia, ammonium bicarbonate.

Conditions: Controlled temperatures (35°C for synthesis, above 90°C for decomposition), sealed reactors for industrial production.

Major Products Formed:

Decomposition Products: Ammonia and boron trioxide.

Aplicaciones Científicas De Investigación

Azanium;pentaborate;octahydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of azanium;pentaborate;octahydrate involves its ability to alter oxidation reactions during combustion, leading to the formation of a carbon residue that acts as a barrier to combustion. This property makes it an effective flame retardant. Additionally, its ability to act as a solvent for metallic oxides at high temperatures makes it valuable in metallurgical applications .

Comparación Con Compuestos Similares

Ammonium Tetraborate: Similar in structure but contains fewer boron atoms.

Ammonium Fluoroborate: Contains fluorine atoms, which give it different chemical properties.

Ammonium Biborate: Contains two boron atoms and is used in different applications.

Uniqueness: Azanium;pentaborate;octahydrate is unique due to its high boron content and its ability to act as a flame retardant and solvent for metallic oxides. Its specific structure and properties make it suitable for specialized applications in various industries .

Propiedades

Fórmula molecular |

B5H20NO23-14 |

|---|---|

Peso molecular |

456.2 g/mol |

Nombre IUPAC |

azanium;pentaborate;octahydrate |

InChI |

InChI=1S/5BO3.H3N.8H2O/c5*2-1(3)4;;;;;;;;;/h;;;;;1H3;8*1H2/q5*-3;;;;;;;;;/p+1 |

Clave InChI |

RLDYDYUVOWCUPJ-UHFFFAOYSA-O |

SMILES canónico |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].O.O.O.O.O.O.O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)

![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)

![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)